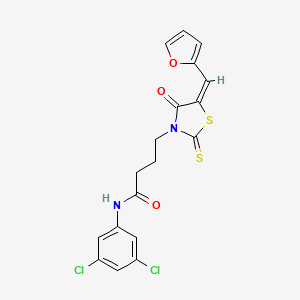
(E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S2 and its molecular weight is 441.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is C17H16Cl2N2O2S, and it features several functional groups including a thiazolidinone ring and a furan moiety. The presence of chlorine atoms on the phenyl ring may enhance its biological activity by increasing lipophilicity and altering electronic properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with furan-based aldehydes. The reaction conditions often include solvent systems such as ethanol or methanol, and catalysts like p-toluenesulfonic acid may be employed to facilitate the reaction.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar thiazolidinone compounds, suggesting that modifications to the thiazolidinone structure can enhance activity against various bacterial strains. For instance, compounds bearing furan and thiazolidinone moieties have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Similar Thiazolidinones | B. subtilis | 18 |
| Similar Thiazolidinones | E. coli | 12 |
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. The compound has been hypothesized to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10 | Doxorubicin |
| A549 | 15 | Cisplatin |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, these compounds can trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect against oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Another research highlighted the effectiveness of modified thiazolidinones in reducing viability in various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-11-7-12(20)9-13(8-11)21-16(23)4-1-5-22-17(24)15(27-18(22)26)10-14-3-2-6-25-14/h2-3,6-10H,1,4-5H2,(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXZSPWIRUVKA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













